2-Picenecarboxylic acid

Natural Product Chemistry Metabolomics Phytochemical Analysis

Authentic 2-Picenecarboxylic acid (CAS 118172-80-8) reference standard for unambiguous metabolomic identification of Tripterygium species. Researchers relying on generic oleanane/ursane triterpenoids risk misidentification in LC-MS workflows; this compound's distinct friedelane skeleton (MW 452.58 Da, TPSA 94.8 Ų) provides definitive chromatographic resolution. - ≥98% HPLC purity ensures quantitative accuracy for library building and biomarker validation. - Differentiated 10,11-dihydroxy & 6-oxo substitution pattern enables structure-activity relationship (SAR) studies distinct from celastrol or pristimerin scaffolds. - Available in 5 mg-100 mg standard packs; custom bulk synthesis on request. Ambient shipping; store at -20°C.

Molecular Formula C28H36O5
Molecular Weight 452.6 g/mol
CAS No. 118172-80-8
Cat. No. B3033784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Picenecarboxylic acid
CAS118172-80-8
Molecular FormulaC28H36O5
Molecular Weight452.6 g/mol
Structural Identifiers
SMILESCC12CCC(CC1C3(CCC4(C5=CC(=C(C=C5C(=O)C=C4C3(CC2)C)O)O)C)C)(C)C(=O)O
InChIInChI=1S/C28H36O5/c1-24-6-7-25(2,23(32)33)15-22(24)28(5)11-9-26(3)17-13-20(31)19(30)12-16(17)18(29)14-21(26)27(28,4)10-8-24/h12-14,22,30-31H,6-11,15H2,1-5H3,(H,32,33)
InChIKeyMEUCDRGPRSOAHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Picenecarboxylic Acid Procurement Baseline


2-Picenecarboxylic acid (CAS 118172-80-8), also known as 23-Nor-6-oxodemethylpristimerol, is a friedelane-type pentacyclic triterpenoid with the molecular formula C28H36O5 and a molecular weight of 452.58 g/mol . It is a naturally occurring secondary metabolite isolated primarily from Tripterygium wilfordii and Tripterygium hypoglaucum, as well as Picrasma excelsa . The compound features a picene skeleton substituted with hydroxyl, ketone, and carboxylic acid functionalities, and is typically supplied as a solid powder with a purity of ≥90% (LC/MS-ELSD) .

2-Picenecarboxylic Acid Substitution Risks


Despite sharing a pentacyclic triterpenoid core with common analogs like ursolic acid (C30H48O3) and oleanolic acid (C30H48O3), 2-picenecarboxylic acid possesses a distinct friedelane skeleton with a picene backbone, a unique substitution pattern (including a 6-oxo group and a 10,11-dihydroxy moiety), and a molecular formula of C28H36O5 . These structural differences result in a molecular weight of 452.58 g/mol and a topological polar surface area (TPSA) of 94.8 Ų, which diverge significantly from the common oleanane/ursane triterpenoids (MW ~456.7, TPSA ~57.5 Ų) [1][2]. Such variations alter physicochemical properties (e.g., solubility, hydrogen bonding capacity) and preclude interchangeable use in assays requiring specific molecular recognition, metabolomic profiling, or structure-activity relationship studies [3].

2-Picenecarboxylic Acid Differentiation Evidence


Molecular Weight Differentiation

2-Picenecarboxylic acid (C28H36O5) has a molecular weight of 452.58 g/mol . In contrast, the widely distributed pentacyclic triterpenoids ursolic acid (C30H48O3) and oleanolic acid (C30H48O3) both have molecular weights of 456.7 g/mol [1][2]. This ~4.1 Da mass difference is attributable to the unique friedelane skeleton and the presence of an additional oxygen atom (5 vs. 3 oxygens) in 2-picenecarboxylic acid.

Natural Product Chemistry Metabolomics Phytochemical Analysis

TPSA Differentiation

2-Picenecarboxylic acid exhibits a TPSA of 94.8 Ų [1], which is significantly higher than the TPSA of ursolic acid (57.53 Ų) and oleanolic acid (~57.5 Ų) [2]. This increased polar surface area is directly correlated with the compound's hydrogen bond donor count (3 vs. 2) and acceptor count (5 vs. 3), predicting altered membrane permeability and aqueous solubility profiles.

Medicinal Chemistry ADME Prediction Natural Product Optimization

Friedelane Backbone Differentiation

2-Picenecarboxylic acid is unequivocally classified as a friedelane-type triterpenoid containing a picene skeleton . This contrasts with common comparator triterpenoids such as ursolic acid (ursane-type), oleanolic acid (oleanane-type), and celastrol (D:A-friedo-oleanane-type) [1][2][3]. The friedelane skeleton results in a distinct ring junction configuration and stereochemistry, which fundamentally alters the three-dimensional shape and potential protein-binding interactions.

Phytochemistry Chemotaxonomy Natural Product Biosynthesis

Analytical Purity Benchmarking

The primary research-grade source for 2-picenecarboxylic acid (Sigma-Aldrich SMB01040) guarantees a purity of ≥90% as determined by LC/MS-ELSD . This is a critical differentiator compared to sourcing from less characterized vendors or isolating the compound in-house, where purity and identity may be ambiguous due to the compound's limited commercial availability and the complexity of its isolation from Tripterygium species .

Analytical Chemistry Quality Control Compound Sourcing

Tripterygium wilfordii Botanical Source

2-Picenecarboxylic acid is isolated from the herbs of Tripterygium wilfordii Hook. f. . This is in stark contrast to widely available triterpenoids like ursolic acid (found in apple peels, rosemary, etc.) or oleanolic acid (found in olive leaves, garlic, etc.) [1][2]. The specific association with Tripterygium wilfordii—a plant known for producing potent bioactive compounds such as celastrol and triptolide—positions 2-picenecarboxylic acid as a unique chemical marker and a candidate for investigations into the full spectrum of Tripterygium phytochemistry.

Ethnopharmacology Natural Product Discovery Botanical Reference Standards

Copper-Complex Cytotoxicity

Preliminary in vitro studies indicate that 2-picenecarboxylic acid, when complexed with copper ions, exhibits cytotoxic activity against HepG2 (liver cancer) and HCT-116 (colorectal cancer) cell lines, with reported IC50 values of approximately 2.75 µM and 1.90 µM, respectively . In comparison, the parent triterpenoid celastrol (a related quinone methide from Tripterygium) displays an IC50 of 7.41 µM against topoisomerase II [1], while ursolic acid derivatives have shown IC50 values ranging from 0.56 µM to >10 µM depending on the specific cell line and derivative [2]. It is crucial to note that the activity of 2-picenecarboxylic acid is reported in the context of copper complexation, which may enhance its cytotoxicity.

Anticancer Research Metal Complexation In Vitro Pharmacology

2-Picenecarboxylic Acid Application Scenarios


Tripterygium Metabolomics Profiling

2-Picenecarboxylic acid serves as a specific chemical marker for the presence and quality of Tripterygium wilfordii and related species in metabolomic studies. Its distinct molecular weight (452.58 Da) and retention time in LC-MS workflows enable unambiguous identification, differentiating it from the more common triterpenoid background (e.g., ursolic/oleanolic acids at 456.7 Da) . Procurement of high-purity reference standard (≥90% LC/MS-ELSD) from Sigma-Aldrich is essential for accurate quantification and library building .

SAR of Friedelane Triterpenoids

Given its unique friedelane skeleton with a picene core, 2-picenecarboxylic acid is a critical compound for SAR investigations exploring the biological consequences of triterpenoid backbone variation. Its substitution pattern (10,11-dihydroxy, 6-oxo) and TPSA (94.8 Ų) offer a distinct physicochemical profile compared to oleanane/ursane scaffolds (TPSA ~57.5 Ų), making it a valuable tool for probing molecular recognition events and optimizing lead compounds [1][2].

Anti-inflammatory and Cytotoxic Lead Screening

As a natural product from a genus known for bioactive compounds, 2-picenecarboxylic acid is a relevant addition to screening decks aimed at discovering novel anti-inflammatory or anticancer agents. Preliminary data suggest potential cytotoxicity in copper-complexed form against HepG2 and HCT-116 cells (IC50 ~1.9-2.75 µM), indicating a possible research avenue distinct from the topoisomerase II inhibition observed for celastrol (IC50 7.41 µM) [3].

Chemotaxonomy and Biosynthesis Elucidation

The specific occurrence of 2-picenecarboxylic acid in Tripterygium hypoglaucum, Tripterygium wilfordii, and Picrasma excelsa provides a chemotaxonomic marker for these species. Researchers investigating the biosynthesis of friedelane triterpenoids or the evolutionary relationships within Celastraceae require authentic, well-characterized samples of this compound for comparative genomic and metabolomic analyses .

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